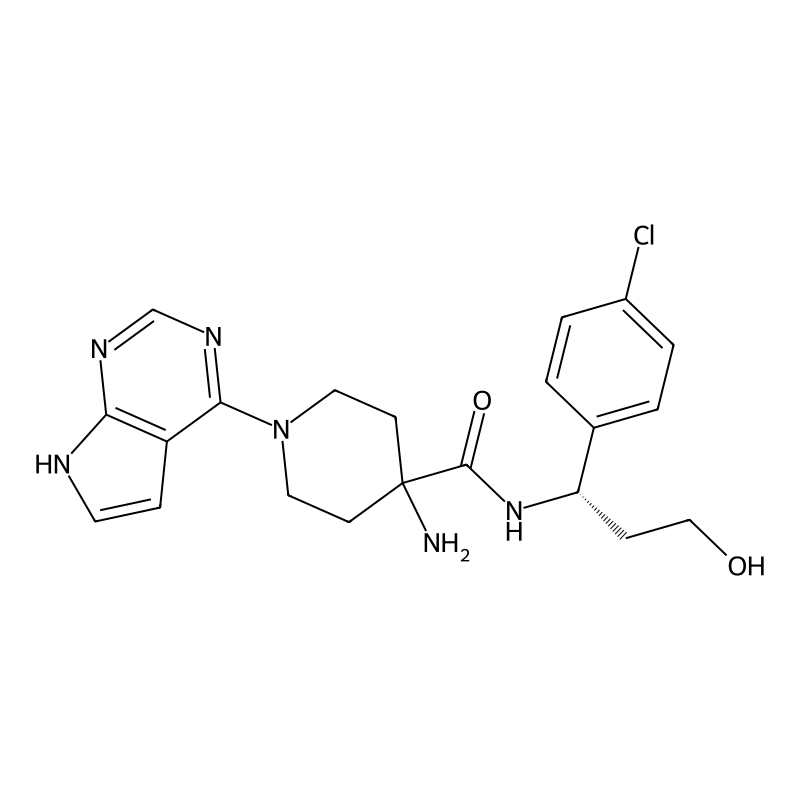

Capivasertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Capivasertib (CAS: 1143532-39-1), also known as AZD5363, is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of all three serine/threonine kinase AKT isoforms (AKT1, AKT2, and AKT3). Its primary role is to suppress the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers and is a key driver of cell growth, proliferation, and survival. This mechanism has established Capivasertib as a critical tool in oncology research, particularly for breast and prostate cancers where alterations in the PI3K/AKT/PTEN pathway are common. Unlike allosteric inhibitors that lock AKT in an inactive state, Capivasertib competes directly with ATP at the kinase domain's binding site, a mechanistic distinction that influences its activity profile against certain mutations and its potential resistance pathways.

References

- [1] Andrikopoulou, A., et al. "The emerging role of capivasertib in breast cancer." The Breast 63 (2022): 157-167.

- [2] Capivasertib (AZD5363): Mechanism, Selectivity, and Molecular Rationale. PatSnap. Accessed April 22, 2026.

- [3] Awayshih, M. M., et al. "Exploring Capivasertib: A New AKT Inhibitor for Targeted Cancer Treatment." Journal of Bio-X Research 6.3 (2023): 121-128.

- [16] Chandarlapaty, S. "Inhibitors in AKTion: ATP-competitive vs allosteric." British journal of cancer 122.3 (2020): 319-321.

- [31] Howell, S., et al. "Adding capivasertib to fulvestrant in patients with hormone receptor-positive advanced breast cancer: a cost-effectiveness analysis." Frontiers in Pharmacology 15 (2024): 1359196.

While other pan-AKT inhibitors like Ipatasertib and allosteric inhibitors such as MK-2206 are available, they are not functionally interchangeable with Capivasertib. The choice of inhibitor is a critical experimental parameter. Capivasertib's ATP-competitive mechanism confers a distinct advantage against specific activating mutations, such as AKT1 E17K, where it shows increased sensitivity compared to certain allosteric inhibitors. In contrast, allosteric inhibitors like MK-2206 bind to a different site, leading to different resistance mechanisms and reduced potency against AKT3 and specific mutations. This makes Capivasertib a more suitable choice for research focused on models with known AKT1 E17K mutations or where complete pan-isoform inhibition is required. The distinct pharmacological profiles mean that substituting Capivasertib with an allosteric inhibitor, or even another ATP-competitive agent, can fundamentally alter experimental outcomes and reproducibility, particularly in studies of drug resistance and specific genetic contexts.

References

- [16] Chandarlapaty, S. "Inhibitors in AKTion: ATP-competitive vs allosteric." British journal of cancer 122.3 (2020): 319-321.

- [21] Ståhl, S., et al. "Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors." Nature communications 13.1 (2022): 2073.

- [22] Recondo, G., et al. "Inhibitors in AKTion: ATP-competitive vs allosteric." British Journal of Cancer 122.3 (2020): 319-321.

Potent Pan-Isoform Inhibition: Superior Potency Compared to Other In-Class Inhibitors

Capivasertib demonstrates low-nanomolar inhibitory concentrations across all three AKT isoforms, distinguishing it from other inhibitors. In cell-free assays, Capivasertib inhibits AKT1, AKT2, and AKT3 with IC50 values of 3 nM, 7 nM, and 7 nM, respectively. This compares favorably to Ipatasertib, another ATP-competitive inhibitor, which has reported IC50 values of 5 nM for AKT1, 18 nM for AKT2, and 8 nM for AKT3. This higher potency, particularly against AKT2, ensures more consistent and complete suppression of the entire AKT signaling node.

| Evidence Dimension | Inhibitory Concentration (IC50) in cell-free kinase assays |

| Target Compound Data | Capivasertib: AKT1 = 3 nM, AKT2 = 7 nM, AKT3 = 7 nM |

| Comparator Or Baseline | Ipatasertib: AKT1 = 5 nM, AKT2 = 18 nM, AKT3 = 8 nM |

| Quantified Difference | Capivasertib is approximately 2.5-fold more potent against AKT2 than Ipatasertib. |

| Conditions | Cell-free enzymatic kinase assays. |

For researchers requiring maximal and balanced inhibition of all AKT isoforms, Capivasertib offers a more potent profile than a key in-class alternative.

Enhanced Activity in AKT1 E17K-Mutant Models: A Key Differentiator from Allosteric Inhibitors

A critical procurement differentiator for Capivasertib is its demonstrated clinical activity in tumors harboring the AKT1 E17K activating mutation. The ATP-competitive binding mode of Capivasertib is favored by the conformational change induced by the E17K mutation, leading to increased drug sensitivity. In a clinical study of heavily pretreated patients with AKT1 E17K-mutant, ER-positive metastatic breast cancer, Capivasertib monotherapy achieved an objective response rate (ORR) of 20%. This is a significant finding, as common allosteric inhibitors like MK-2206 show predictably marginal inhibition of the AKT1 E17K mutant, making them unsuitable for this specific genetic context.

| Evidence Dimension | Activity in AKT1 E17K-mutant cancer |

| Target Compound Data | Capivasertib: Achieved a 20% objective response rate in a clinical cohort of AKT1 E17K-mutant breast cancer patients. |

| Comparator Or Baseline | Allosteric Inhibitor MK-2206: Shows marginal inhibition and reduced sensitivity against the AKT1 E17K mutant. |

| Quantified Difference | Demonstrated clinical activity vs. predicted lack of efficacy for the comparator class. |

| Conditions | Clinical trial in heavily pretreated ER+, AKT1 E17K-mutant metastatic breast cancer (NCT01226316). |

For studies involving cell lines or xenografts with the AKT1 E17K mutation, Capivasertib is the mechanistically appropriate choice over allosteric inhibitors.

Defined Oral Bioavailability and Pharmacokinetics: Enabling Reproducible In Vivo Studies

Capivasertib has a well-characterized pharmacokinetic profile essential for designing and interpreting in vivo experiments. In a human phase I study, the absolute oral bioavailability of a 400 mg dose was determined to be 28.6%. The geometric mean terminal elimination half-life is approximately 12.9 hours, with a median time to maximum concentration (Tmax) of 1.7 hours. This contrasts with the often unpublished or variable pharmacokinetic data for many research-grade-only inhibitors. This defined profile allows for rational dose scheduling to maintain target engagement in animal models, a critical factor for reproducibility that is less certain with compounds lacking formal clinical development.

| Evidence Dimension | Human Oral Pharmacokinetics |

| Target Compound Data | Absolute Bioavailability: 28.6%; Tmax: 1.7 hours; Half-life: 12.9 hours. |

| Comparator Or Baseline | Research-grade inhibitors with limited or unpublished pharmacokinetic data. |

| Quantified Difference | Provides a quantitative basis for in vivo dose regimen design, unlike many preclinical substitutes. |

| Conditions | Phase I clinical trial in healthy male participants receiving a 400 mg oral dose. |

Procuring a compound with known clinical pharmacokinetics reduces the risk and improves the reproducibility of in vivo studies compared to using substitutes with poorly defined absorption and clearance rates.

Handling and Formulation: Documented Solubility in Standard Laboratory Solvents

Effective use in research requires reliable solubility for preparing stock solutions and dosing formulations. Technical datasheets document Capivasertib's solubility in common laboratory solvents, providing a clear basis for experimental preparation. It is soluble in DMSO at concentrations up to 21.45 mg/mL and in DMF at 10 mg/mL. For in vivo work, a standard formulation vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been successfully used. This level of documented solubility and formulation data provides a significant handling advantage over crude mixtures or analogs where such parameters must be determined empirically, saving time and resources while ensuring consistent dosing.

| Evidence Dimension | Solubility in common solvents |

| Target Compound Data | DMSO: ~21.5 mg/mL; DMF: 10 mg/mL; Ethanol: 1 mg/mL |

| Comparator Or Baseline | Analogs or crude materials with uncharacterized solubility profiles. |

| Quantified Difference | Provides specific, quantitative solubility data, removing the need for time-consuming empirical determination required for less-characterized compounds. |

| Conditions | Standard laboratory conditions for solvent preparation. |

Documented solubility ensures reliable preparation of stock solutions and dosing vehicles, improving experimental consistency and reducing material waste compared to compounds with unknown handling properties.

Genotype-Specific Cancer Studies Targeting AKT1 E17K Mutations

Based on its ATP-competitive mechanism and demonstrated clinical activity, Capivasertib is the appropriate choice for in vitro or in vivo studies using models (e.g., cell lines, patient-derived xenografts) that harbor the AKT1 E17K mutation. Unlike allosteric inhibitors, it reliably inhibits this specific mutant form of AKT, making it essential for research into targeted therapies for this patient subpopulation.

Investigating AKT Inhibition in Cancers with PIK3CA Mutations or PTEN Loss

Capivasertib is designed for broad suppression of the AKT pathway, making it highly suitable for research on cancers driven by upstream alterations like PIK3CA mutations or PTEN loss. Its potent, pan-isoform inhibition ensures a complete blockade of the AKT node, which is critical for assessing the therapeutic hypothesis of AKT inhibition in these common genetic contexts.

Preclinical In Vivo Efficacy and Pharmacodynamic Studies

The well-defined oral bioavailability and pharmacokinetic profile of Capivasertib make it a reliable tool for in vivo studies requiring consistent drug exposure. Researchers can design dosing schedules based on its known half-life to ensure sustained target inhibition, leading to more reproducible and translatable pharmacodynamic and tumor growth inhibition experiments.

Studies on Overcoming Endocrine Therapy Resistance in Breast Cancer

Given its extensive clinical evaluation in combination with fulvestrant, Capivasertib is a highly relevant agent for laboratory research focused on the mechanisms of resistance to endocrine therapies in HR-positive breast cancer. Its ability to resensitize tumors to hormonal agents can be effectively modeled in preclinical settings.

References

- [2] Capivasertib (AZD5363): Mechanism, Selectivity, and Molecular Rationale. PatSnap. Accessed April 22, 2026.

- [3] Awayshih, M. M., et al. "Exploring Capivasertib: A New AKT Inhibitor for Targeted Cancer Treatment." Journal of Bio-X Research 6.3 (2023): 121-128.

- [4] Smyth, L. M., et al. "Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer." Clinical Cancer Research 26.15 (2020): 3947-3957.

- [22] Recondo, G., et al. "Inhibitors in AKTion: ATP-competitive vs allosteric." British Journal of Cancer 122.3 (2020): 319-321.

- [24] Pluim, D., et al. "A Phase I Study To Determine the Absolute Bioavailability and Absorption, Distribution, Metabolism, and Excretion of Capivasertib in Healthy Male Participants." Drug Metabolism and Disposition 52.8 (2024): 495-503.

- [27] Pluim, D., et al. "A Phase I Study To Determine the Absolute Bioavailability and Absorption, Distribution, Metabolism, and Excretion of Capivasertib in Healthy Male Participants." Drug Metabolism and Disposition 52.8 (2024): 495-503.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of breast cancer , Treatment of prostate cance

Livertox Summary

Drug Classes

Antineoplastic Agents

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Serine/threonine kinases

AGC group

AKT (PKB) [HSA:207 208 10000] [KO:K04456]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Following a single radiolabeled oral dose of 400 mg, the mean total recovery was 45% from urine and 50% from feces.

The steady-state oral volume of distribution is 1,847 L (36%).

The steady-state oral clearance of capivasertib is 50 L/h (37% CV), and renal clearance was 21% of total clearance.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Li J, Davies BR, Han S, Zhou M, Bai Y, Zhang J, Xu Y, Tang L, Wang H, Liu YJ, Yin X, Ji Q, Yu DH. The AKT inhibitor AZD5363 is selectively active in PI3KCA mutant gastric cancer, and sensitizes a patient-derived gastric cancer xenograft model with PTEN loss to Taxotere. J Transl Med. 2013 Oct 2;11:241. doi: 10.1186/1479-5876-11-241. PubMed PMID: 24088382; PubMed Central PMCID: PMC3850695.

3: Addie M, Ballard P, Buttar D, Crafter C, Currie G, Davies BR, Debreczeni J, Dry H, Dudley P, Greenwood R, Johnson PD, Kettle JG, Lane C, Lamont G, Leach A, Luke RW, Morris J, Ogilvie D, Page K, Pass M, Pearson S, Ruston L. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin -4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. J Med Chem. 2013 Mar 14;56(5):2059-73. doi: 10.1021/jm301762v. Epub 2013 Feb 26. PubMed PMID: 23394218.

4: Maynard J, Ricketts SA, Gendrin C, Dudley P, Davies BR. 2-Deoxy-2-[18F]fluoro-D-glucose positron emission tomography demonstrates target inhibition with the potential to predict anti-tumour activity following treatment with the AKT inhibitor AZD5363. Mol Imaging Biol. 2013 Aug;15(4):476-85. doi: 10.1007/s11307-013-0613-3. PubMed PMID: 23344784.

5: Lamoureux F, Thomas C, Crafter C, Kumano M, Zhang F, Davies BR, Gleave ME, Zoubeidi A. Blocked autophagy using lysosomotropic agents sensitizes resistant prostate tumor cells to the novel Akt inhibitor AZD5363. Clin Cancer Res. 2013 Feb 15;19(4):833-44. doi: 10.1158/1078-0432.CCR-12-3114. Epub 2012 Dec 20. PubMed PMID: 23258740.

6: Davies BR, Greenwood H, Dudley P, Crafter C, Yu DH, Zhang J, Li J, Gao B, Ji Q, Maynard J, Ricketts SA, Cross D, Cosulich S, Chresta CC, Page K, Yates J, Lane C, Watson R, Luke R, Ogilvie D, Pass M. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Mol Cancer Ther. 2012 Apr;11(4):873-87. doi: 10.1158/1535-7163.MCT-11-0824-T. Epub 2012 Jan 31. PubMed PMID: 22294718.

Explore Compound Types